molecular formula C15H11Cl2N3 B2355544 7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine CAS No. 477856-43-2

7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine

Cat. No. B2355544
CAS RN: 477856-43-2
M. Wt: 304.17
InChI Key: FKXOSMOPNSRSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine is represented by the SMILES string CC1=C(C=CC(=C1)Cl)NC2=NC=NC3=C2C=CC(=C3)Cl . This indicates that the compound contains a 2-methylphenyl group attached to a quinazolin-4-amine core, with chlorine atoms substituted at specific positions.

Scientific Research Applications

Antitumor Activity

Quinazoline derivatives have been studied for their potential in cancer treatment. Specifically, derivatives of 7-chloro-quinazoline have shown significant in vivo antitumor activity . These compounds were tested against different cancer cell lines, and certain derivatives exhibited promising results in reducing tumor growth in animal models . The presence of the amino group and the urea/thiourea group in the phenyl hydrazine ring of the quinazoline skeleton are crucial for the anticancer action.

Antimicrobial Properties

Research has indicated that 7-chloro-quinazoline derivatives can be synthesized to possess antimicrobial properties. These compounds have been tested for their effectiveness against various bacterial strains, displaying minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL . However, they showed no antifungal activity. The length of the carbon-chain linker and the electronic properties of the compounds are decisive for their biological activity.

Nonlinear Optical Applications

Quinazoline derivatives have also been explored for their potential in nonlinear optical applications . Studies have shown that certain quinazoline compounds do not absorb in the visible region, which is an essential condition for nonlinear optical materials . This property makes them suitable for applications in optical switching and modulation.

properties

IUPAC Name

7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c1-9-6-10(16)3-5-13(9)20-15-12-4-2-11(17)7-14(12)18-8-19-15/h2-8H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXOSMOPNSRSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC=NC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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